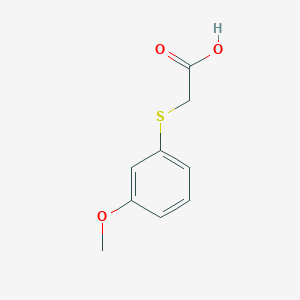

3-Methoxy-phenylthioacetic acid

Beschreibung

Contextualization within Thioether Carboxylic Acid Chemistry

The synthesis of thioethers, and by extension thioether carboxylic acids, can be achieved through several methods, including the reaction of thiols with organic halides or the transition-metal-catalyzed cross-coupling of thiols with various electrophiles. taylorandfrancis.com These synthetic routes offer the flexibility to introduce a wide array of functional groups, further expanding the chemical space of this class of compounds.

Thioesters, which are structurally related to thioether carboxylic acids, are crucial intermediates in numerous metabolic pathways, including the breakdown of fats and carbohydrates. libretexts.org This biological relevance underscores the importance of understanding the chemistry of sulfur-containing organic acids in the context of drug design and development.

Significance of Methoxy (B1213986) Substitution in Aryl Systems for Research Applications

The presence of a methoxy group (-OCH3) on an aromatic (aryl) ring can significantly impact a molecule's properties and, consequently, its utility in research. The methoxy group is considered a non-lipophilic substituent when attached to an aromatic system, meaning it does not significantly increase the molecule's fat-solubility. tandfonline.com This is a desirable characteristic in drug discovery, where excessive lipophilicity can lead to poor pharmacokinetic profiles.

Furthermore, the methoxy group can engage in various non-covalent interactions with biological targets like proteins. tandfonline.com Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in van der Waals or hydrophobic interactions. tandfonline.comresearchgate.net The bent geometry of the methoxy group also allows it to fit into intricate protein pockets, potentially enhancing binding affinity. tandfonline.com

From an electronic standpoint, the methoxy group is an electron-donating group when attached to a phenyl ring, which can influence the reactivity of the aromatic system. ashp.org This electronic effect, combined with its unique steric and hydrogen-bonding capabilities, makes the methoxy group a valuable tool for medicinal chemists seeking to optimize the potency and physicochemical properties of lead compounds. tandfonline.comnih.gov For instance, the introduction of a methoxy group has been shown to dramatically improve the potency of certain antiviral drug candidates. tandfonline.com

Historical Development of Research on Phenylthioacetic Acid Analogues

Research into phenylthioacetic acid and its analogues has evolved over time, driven by the quest for new therapeutic agents. Early studies likely focused on the fundamental synthesis and characterization of these compounds. As our understanding of structure-activity relationships (SAR) grew, researchers began to systematically modify the phenylthioacetic acid scaffold to explore how different substituents on the phenyl ring influence biological activity. grafiati.comgrafiati.com

Kinetic studies on the oxidation of substituted phenylthioacetic acids have provided valuable insights into their reaction mechanisms. scispace.comresearchgate.netresearchgate.net These studies have shown that the nature of the substituent on the phenyl ring (whether it is electron-donating or electron-withdrawing) has a predictable effect on the reaction rate. grafiati.comscispace.com For example, electron-releasing groups tend to accelerate the rate of oxidation, while electron-withdrawing groups have the opposite effect. grafiati.comscispace.com

More recently, research has expanded to include the synthesis and evaluation of more complex derivatives, such as those containing heterocyclic rings or those designed to target specific enzymes or receptors. ontosight.aiacs.org The development of organotin derivatives of phenylthioacetic acid, for instance, has been explored for their potential anticancer properties. imist.maresearchgate.net This ongoing research highlights the continued importance of phenylthioacetic acid analogues as a source of novel chemical entities with potential therapeutic applications.

Interactive Data Table: Properties of 3-Methoxy-phenylthioacetic acid

| Property | Value | Source |

| CAS Number | 3996-32-5 | lookchem.comscbt.com |

| Molecular Formula | C₉H₁₀O₃S | lookchem.comscbt.com |

| Molecular Weight | 198.24 g/mol | scbt.com |

| Boiling Point | 351.4°C at 760 mmHg | lookchem.com |

| Density | 1.28 g/cm³ | lookchem.com |

| Flash Point | 166.3°C | lookchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSQEBMMWJHLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356155 | |

| Record name | 3-methoxy-phenylthioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3996-32-5 | |

| Record name | 3-methoxy-phenylthioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-methoxyphenyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy Phenylthioacetic Acid and Its Derivatives

Established Synthetic Routes for Arylthioacetic Acid Skeletons

The synthesis of arylthioacetic acids serves as a foundational step for accessing a wide array of more complex chemical structures. These compounds are valuable intermediates, particularly in the creation of sulfur-containing heterocycles. The methodologies to construct the core arylthioacetic acid skeleton are well-established, primarily relying on the nucleophilic character of thiophenol derivatives.

Alkylation Reactions of Thiophenol Derivatives

The most direct and widely employed method for the synthesis of arylthioacetic acids is the S-alkylation of a corresponding thiophenol with an α-haloacetic acid or its ester derivative. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated by treating the thiophenol with a base, attacks the electrophilic carbon of the haloacetic acid, displacing the halide.

Commonly used reagents and conditions include:

Thiophenols : The starting aryl thiol can be substituted with various functional groups. For the target molecule, 3-methoxythiophenol is the specific precursor.

Alkylating Agents : Bromoacetic acid and chloroacetic acid are typical choices. Ethyl bromoacetate (B1195939) or other esters can also be used, which would require a subsequent hydrolysis step to yield the final carboxylic acid.

Bases : A base is required to deprotonate the thiol to the more nucleophilic thiolate. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).

Solvents : The reaction is often carried out in polar solvents such as ethanol (B145695), acetone (B3395972), or tetrahydrofuran (B95107) (THF), which facilitate the dissolution of the reactants and promote the reaction.

This method is highly efficient for producing a variety of substituted arylthioacetic acids, forming the basis for more targeted syntheses.

Condensation and Cyclization Protocols

Arylthioacetic acids are versatile precursors for various condensation and cyclization reactions, leading to the formation of important heterocyclic systems. These protocols underscore the synthetic utility of the arylthioacetic acid skeleton.

Intramolecular Friedel-Crafts Cyclization : Arylthioacetic acids can undergo intramolecular cyclization under acidic conditions to form benzothiophen-3(2H)-ones. This transformation is a key step in the synthesis of thienyl thioethers and thienoacene derivatives.

[2+2] Cycloaddition for β-Lactams : In the presence of a dehydrating agent like phosphorus oxychloride, arylthioacetic acids can react with imines (Schiff bases) in a [2+2] cycloaddition reaction. This process, a variation of the Staudinger synthesis, generates 3-arylthio-β-lactams, which are valuable structures in medicinal chemistry.

Decarboxylative Cyclization : Derivatives such as 2,2-difluoro-2-(phenylthio)acetic acid can undergo transition-metal-free decarboxylative cyclization with N-arylacrylamides to construct thiodifluorooxindole derivatives under oxidative conditions.

These cyclization strategies demonstrate how the arylthioacetic acid core can be elaborated into more complex, often biologically active, molecules.

Targeted Synthesis of 3-Methoxy-phenylthioacetic Acid

The specific synthesis of this compound leverages the general principles of arylthioacetic acid formation, with particular attention to controlling the substitution pattern on the aromatic ring.

Regioselective Functionalization Strategies

The regiochemistry of the final product is determined by the substitution pattern of the starting thiophenol. To synthesize this compound, the required starting material is 3-methoxythiophenol (also known as 3-mercaptoanisole). sigmaaldrich.comnih.gov The use of this specific isomer ensures that the methoxy (B1213986) group is located at the desired meta-position relative to the sulfur linkage.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions for the S-alkylation of 3-methoxythiophenol with a haloacetic acid is crucial for maximizing yield and purity while minimizing side reactions, such as the formation of diaryl disulfides through oxidation of the thiophenol. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

A typical procedure involves the slow addition of the alkylating agent to a solution of 3-methoxythiophenol and a base in a suitable solvent at a controlled temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

| Parameter | Variation | Rationale/Effect on Yield and Selectivity |

|---|---|---|

| Base | KOH, K₂CO₃, NaH, Et₃N | Stronger bases (e.g., NaH, KOH) ensure complete deprotonation of the thiol, which can lead to faster reaction rates. Weaker bases like K₂CO₃ or Et₃N may require longer reaction times or heating but can be milder and prevent side reactions with other functional groups. |

| Solvent | Ethanol, Acetone, THF, DMF | Polar aprotic solvents like DMF or acetone can accelerate SN2 reactions, potentially increasing the yield. Protic solvents like ethanol are also effective and are often used with alkali hydroxide bases. |

| Alkylating Agent | Bromoacetic acid vs. Chloroacetic acid | Bromoacetic acid is more reactive than chloroacetic acid due to the better leaving group ability of bromide, often resulting in higher yields and shorter reaction times. |

| Temperature | 0 °C to Reflux | Lower temperatures (0-25 °C) can improve selectivity and prevent the formation of byproducts. However, heating to reflux may be necessary to drive the reaction to completion, especially with less reactive alkylating agents or bases. |

Stereoselective Synthesis of Advanced this compound-Containing Structures

While this compound itself is achiral, it can be a crucial building block for constructing complex molecules with one or more stereocenters. Stereoselective synthesis is essential for producing enantiomerically pure compounds, particularly for pharmaceutical applications.

One powerful strategy involves the stereoselective alkylation of the α-carbon of an arylthioacetic acid derivative. nih.gov This is often achieved using chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wordpress.com

Common Chiral Auxiliaries and Methods:

Evans Oxazolidinones : Arylthioacetic acids can be converted into N-acyloxazolidinones. Deprotonation of the α-carbon forms a rigid chiral enolate, where one face is sterically shielded by a substituent on the auxiliary. nih.govwilliams.edu Subsequent alkylation occurs from the less hindered face with high diastereoselectivity. nih.gov The auxiliary can then be cleaved hydrolytically to yield the α-substituted chiral carboxylic acid and recover the auxiliary. nih.gov

Traceless Auxiliaries : More advanced methods utilize chiral lithium amides as non-covalent, traceless auxiliaries. nih.gov In this approach, the arylthioacetic acid is deprotonated to form an enediolate, which then complexes with the chiral lithium amide. This complex directs the approach of an electrophile, leading to a highly enantioselective alkylation without the need for covalent attachment and removal of the auxiliary. nih.gov

These stereoselective methodologies allow for the synthesis of advanced structures containing the this compound motif with precise control over the absolute configuration of newly formed stereocenters. nih.govresearchgate.netresearchgate.net

Enantioselective and Diastereoselective Approaches

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a compound often resides in only one of its enantiomers. For α-arylthioacetic acids, the carbon atom alpha to the carboxyl group is a stereocenter. Enantioselective synthesis aims to produce one enantiomer in excess over the other.

Modern approaches to achieve this include biocatalysis and the use of chiral reagents.

Biocatalytic Methods: Enzymes are highly specific catalysts that can operate under mild conditions to produce compounds with very high enantiomeric excess (ee). One such method is the dynamic kinetic resolution (DKR) of α-thionitriles using nitrilase enzymes. In this process, a racemic mixture of a nitrile precursor is converted into the corresponding carboxylic acid. The enzyme selectively hydrolyzes one enantiomer of the nitrile, while the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired chiral acid. A screening of 35 nitrilase biocatalysts found that specific enzymes could afford α-thiocarboxylic acids with high conversions and excellent enantioselectivity. researchgate.net Another powerful biocatalytic tool is arylmalonate decarboxylase (AMDase), which catalyzes the highly stereoselective decarboxylation of various arylmalonic acids to yield optically pure α-arylpropionic acids. frontiersin.org

Chiral Reagents: An alternative to traditional chiral auxiliaries, which require attachment and subsequent removal, is the use of "traceless" chiral auxiliaries. A direct, highly enantioselective alkylation of arylacetic acids has been developed using a readily available chiral lithium amide as a non-covalent stereodirecting reagent. nih.gov This method proceeds through an enediolate intermediate and offers an operationally simple, single-step process to create the chiral center with high enantioselectivity. nih.gov This technique has been successfully applied to produce NSAIDs like Naproxen and Flurbiprofen with up to 94% ee. nih.gov

Table 1: Overview of Enantioselective Approaches for Arylacetic Acid Derivatives

| Methodology | Reagent/Catalyst Type | Substrate Class | Key Advantage | Reported Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Nitrilase Biocatalyst | α-Thionitriles | High conversion and excellent stereoselectivity under mild conditions. researchgate.net | Good to Excellent |

| Asymmetric Decarboxylation | Arylmalonate Decarboxylase (AMDase) | Arylmalonic Acids | Broad substrate tolerance and outstanding optical purity of products. frontiersin.org | High |

| Direct Asymmetric Alkylation | Chiral Lithium Amide | Arylacetic Acids | Single-step process, avoids traditional auxiliary attachment/removal. nih.gov | 85-94% |

Catalyst Development for Stereocontrol

The catalyst is the cornerstone of stereoselective synthesis, guiding the reaction pathway toward the desired stereoisomer. Development in this area focuses on both biological and organometallic catalysts.

Biocatalyst Screening and Engineering: The discovery of effective biocatalysts often involves screening a large panel of enzymes. For the DKR of α-thionitriles, a panel of 35 nitrilases was screened to identify the most efficient and selective variants, Nit27 and Nit34. researchgate.net Further improvements can be achieved through enzyme engineering, modifying the catalyst's active site to enhance its activity or alter its selectivity for a specific substrate.

Chiral Metal Complexes: Transition metal complexes featuring chiral ligands are widely used to induce enantioselectivity. Iridium-catalyzed allylic alkylation represents a powerful method for creating all-carbon quaternary stereocenters. nih.gov Similarly, rhodium-based catalysts have been developed for various stereoselective transformations, including aziridination reactions, which are instrumental in assembling complex polyfunctionalized amines. researchgate.net The design of the ligand is critical, as it creates a chiral environment around the metal center, dictating the facial selectivity of the reaction.

Chiral Lithium Amides: In the direct alkylation of arylacetic acids, the chiral lithium amide acts as a noncovalently bound stereodirecting agent. nih.gov It coordinates to the lithium enediolate intermediate, forming a well-defined chiral complex. This complex blocks one face of the planar enediolate, forcing the alkylating agent to approach from the less hindered face, thereby inducing high enantioselectivity. nih.gov The catalyst is recoverable after the reaction, adding to the practicality of the method. nih.gov

Table 2: Catalyst Types for Stereocontrolled Synthesis

| Catalyst Class | Specific Example | Reaction Type | Mechanism of Stereocontrol |

|---|---|---|---|

| Biocatalyst | Nitrilase | Dynamic Kinetic Resolution | Enzyme's chiral active site selectively binds and reacts with one enantiomer. researchgate.net |

| Transition Metal Complex | Iridium-Phosphoramidite Complex | Allylic Alkylation | Chiral ligands create an asymmetric environment around the metal center. nih.gov |

| Chiral Base | Chiral Lithium Amide | Direct α-Alkylation | Forms a chiral complex with the enediolate intermediate, blocking one reactive face. nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of alternative solvents, renewable feedstocks, and energy-efficient methodologies like microwave heating.

Solvent-Free Reaction Methodologies

Performing reactions without a solvent (neat) offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from the chemical industry. These reactions can lead to higher efficiency, shorter reaction times, and simpler purification procedures.

Solvent-free conditions have been successfully applied to a variety of reactions relevant to the synthesis of thio-derivatives. For instance, the acylation of thiols can be performed efficiently without a solvent, often with the aid of a catalyst. jmchemsci.com Another approach is mechanochemistry, or "Grindstone" chemistry, where mechanical force is used to initiate a reaction between solid reactants. This technique, along with microwave irradiation, has been used for the rapid, solvent-free synthesis of N-acetyl pyrazolines from chalcones. zenodo.org In some cases, one of the reactants, such as acetic acid, can act as both a catalyst and a solvent, further simplifying the process, as seen in the synthesis of 2-arylbenzothiazoles. researchgate.net

Table 3: Comparison of Conventional vs. Solvent-Free Synthesis

| Reaction Type | Conventional Method | Solvent-Free Method | Key Green Advantage |

|---|---|---|---|

| Pyrazoline Synthesis | Reflux in ethanol for several hours | Grinding or microwave irradiation for minutes. zenodo.org | Elimination of solvent, drastic reduction in energy and time. |

| Acylation of Thiols | Reaction in solvents like CH₂Cl₂, CHCl₃, or CH₃CN | Neat reaction at room temperature with a catalyst. jmchemsci.com | No solvent waste, easier product isolation. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.govrsc.org Unlike conventional heating, which transfers heat via conduction and convection, microwave irradiation heats the entire sample volume simultaneously and efficiently by interacting with polar molecules. This leads to a rapid increase in temperature, dramatically reducing reaction times from hours to minutes. organic-chemistry.org

This technique has been broadly applied to the synthesis of various heterocyclic and organic compounds. For example, the synthesis of 3-(alkylthio)propionic acids, which are structurally related to the target compound, was achieved in good yields using microwave heating in ethanol. researchgate.net A microwave-assisted Gewald reaction to produce 2-aminothiophenes reduced the reaction time to just 20 minutes, compared to 4 hours with classical heating, while also improving yields and purity. organic-chemistry.org The efficiency of MAOS is often highlighted by comparing it directly with conventional methods, which consistently shows significant rate enhancements and often improved yields. nih.gov

Table 4: Microwave-Assisted vs. Conventional Heating in Synthesis

| Target Compound Class | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 2-Aminothiophenes | 4 hours | 20 minutes | Yields were higher and purity was improved. | organic-chemistry.org |

| Piperazine-azole derivatives | 27 hours | 30 minutes | Yield of 96% was achieved. | nih.gov |

| 1,2,4-Triazole derivatives | 10 hours | 8-9 minutes | Significant time reduction with comparable yields. | nih.gov |

| Nalidixic acid hybrids | Not specified | 5 minutes | Yields ranged from 43% to 99%. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy Phenylthioacetic Acid

Oxidation Pathways and Mechanisms

The oxidation of 3-Methoxy-phenylthioacetic acid primarily targets the sulfur atom, leading to the formation of corresponding sulfoxide (B87167) derivatives. The reaction kinetics and mechanisms are highly dependent on the nature of the oxidizing agent employed.

Kinetics of Oxidation by Specific Oxidizing Agents

Kinetic studies on the oxidation of substituted (phenylthio)acetic acids, including the 3-methoxy derivative, have been conducted using various oxidizing agents. For instance, the oxidation by N-chlorosaccharin (NCSA) in an 80:20 (v/v) acetonitrile-water medium at 298 K has been shown to follow second-order kinetics, being first-order with respect to both the phenylthioacetic acid and NCSA. scispace.com The reaction rate exhibits a negative dependence on the concentration of hydrogen ions [H+], suggesting that NCSA itself is the primary active oxidizing species. scispace.comresearchgate.net

The reaction conditions, such as ionic strength and the addition of reaction products like saccharin (B28170), have been observed to have a negligible effect on the reaction rate. researchgate.net This indicates that the rate-determining step involves a neutral species and that the formation of saccharin is not a reversible step in the reaction sequence. researchgate.net

Influence of Methoxy (B1213986) Substituent on Reaction Rate and Mechanism

The methoxy group (-OCH3), being an electron-releasing substituent, plays a crucial role in modulating the reactivity of the phenylthioacetic acid molecule. In oxidation reactions, electron-releasing groups on the phenyl ring accelerate the reaction rate. scispace.com This is attributed to the increased electron density on the sulfur atom, which facilitates the electrophilic attack by the oxidizing agent.

The effect of the methoxy substituent, along with other substituents, on the reaction rate can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. viu.calibretexts.org In the oxidation of para-substituted (phenylthio)acetic acids with NCSA, a linear Hammett plot is obtained with a large negative ρ value. scispace.com This negative ρ value is indicative of the development of a positive charge at the reaction center in the transition state and supports a mechanism involving the formation of a chlorosulphonium ion intermediate in the rate-determining step. scispace.comresearchgate.net The methoxy group, with its negative Hammett substituent constant (σ), contributes to a faster reaction rate compared to the unsubstituted phenylthioacetic acid.

| Substituent (X) in p-X-C6H4SCH2COOH | k2 × 10^3 (dm³ mol⁻¹ s⁻¹) |

|---|---|

| OCH3 | 158.0 |

| CH3 | 63.1 |

| H | 19.5 |

| F | 14.1 |

| Cl | 5.5 |

| NO2 | 0.17 |

Formation and Decay of Sulfur-Centered Radical Intermediates

While many oxidation reactions of sulfides proceed through ionic intermediates, the formation of sulfur-centered radical intermediates is also a plausible pathway, particularly under specific reaction conditions such as photolysis or in the presence of certain one-electron oxidants. These radical cations can be formed through a one-electron transfer from the sulfur atom.

The decay of these sulfur-centered radicals can proceed through various pathways, including reaction with molecular oxygen to form peroxyl radicals or fragmentation. researchgate.net The specific decay mechanism for the radical cation of this compound would be influenced by the stability of the radical and the surrounding reaction environment.

Decarboxylation Processes

Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids, this process can be induced by heat, light, or radical initiators.

Radical-Induced Decarboxylation Mechanisms

Radical-induced decarboxylation offers a mild alternative to thermal methods. nih.govdntb.gov.ua This process can be initiated by photoredox catalysis, where a photosensitizer absorbs light and initiates an electron transfer cascade. nih.gov In the context of aryl carboxylic acids, this can lead to the formation of an aroyloxy radical, which then undergoes decarboxylation to form an aryl radical. nih.gov

Another pathway involves the formation of radical anions through electron transfer to the carboxylic acid derivative, which then undergoes concerted C-C and O-X (where X is a suitable group) bond cleavage to release carbon dioxide and form an aryl radical. nih.gov The resulting radical can then be trapped by a suitable substrate or abstract a hydrogen atom.

Factors Influencing Decarboxylation Pathways

Several factors can influence the mechanism and efficiency of decarboxylation. The thermolysis of aromatic carboxylic acids can proceed through an acid-promoted ionic pathway. unt.edu The presence of carboxylate salts has been found to enhance the rate of decarboxylation, which is consistent with a cationic mechanism. unt.edu

Furthermore, the reaction conditions, such as the solvent, play a critical role. In the presence of hydrogen donor solvents, the formation of cross-linked products from radical intermediates can be minimized. unt.edu The formation of anhydrides, which can decompose via a free-radical induced pathway, is also a consideration in the thermal decarboxylation of aromatic carboxylic acids. unt.edu The electronic nature of substituents on the aromatic ring also impacts the stability of intermediates and transition states, thereby influencing the preferred decarboxylation pathway.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound is primarily governed by the electronic effects of its two substituents: the methoxy (-OCH₃) group and the thioacetic acid (-SCH₂COOH) group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. The reaction rate and the position of substitution are determined by the nature of the substituents already on the ring.

Influence of the Methoxy Group: The methoxy group is a powerful activating group and an ortho, para-director. lkouniv.ac.in Its oxygen atom can donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction. youtube.com This stabilization is most effective when the electrophile attacks the positions ortho or para to the methoxy group, leading to faster reaction rates and directing substitution to these positions. lkouniv.ac.in

When both groups are present, the strongly activating methoxy group dominates the directing effects. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the positions ortho and para to the methoxy group. The most likely positions for substitution are C4 and C6 (ortho to -OCH₃) and C2 (para to -OCH₃ and ortho to -SCH₂COOH). Steric hindrance from the adjacent thioacetic acid group might slightly disfavor substitution at the C2 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgminia.edu.eg

| Predicted EAS Products for this compound |

| Position of Substitution |

| C4 (ortho to -OCH₃) |

| C6 (ortho to -OCH₃) |

| C2 (para to -OCH₃) |

Nucleophilic Aromatic Substitution (NAS)

Traditional nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring and stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

The aromatic ring of this compound is electron-rich due to the methoxy group and lacks a suitable leaving group in its native form. Consequently, it is generally unreactive towards the classical SₙAr mechanism. masterorganicchemistry.com

However, a class of reactions known as concerted nucleophilic aromatic substitution (cSₙAr) has been identified that does not require strong activation by electron-withdrawing groups. nih.gov Studies have shown that methoxyarenes can undergo intermolecular nucleophilic amination, where the methoxy group is displaced by an amine nucleophile, often facilitated by reagents like sodium hydride (NaH) with additives such as lithium iodide (LiI). nih.gov While specific studies on this compound are not prevalent, these findings suggest that under specific concerted reaction conditions, nucleophilic displacement of the methoxy group could be a potential, albeit non-classical, reaction pathway. nih.gov

Complexation Chemistry and Coordination with Metal Centers

The thioacetic acid moiety of this compound provides potential donor atoms—specifically the carboxylate oxygens and the thioether sulfur—for coordination with metal ions. Carboxylates are well-known ligands that can form a variety of metal complexes with diverse structural features. nih.gov Research on the closely related Phenylthioacetic acid and its derivatives provides significant insight into the expected coordination behavior.

Organometallic derivatives of phenylthioacetic acids have been successfully synthesized. A common method involves the reaction of the carboxylic acid with an organometallic precursor, such as an organotin oxide or hydroxide (B78521).

For example, organotin(IV) derivatives of phenylthioacetic acid have been prepared, yielding complexes with distinct structural motifs. imist.ma A typical synthesis involves the reaction of phenylthioacetic acid with di-n-butyltin(IV) oxide, resulting in the formation of a distannoxane complex. imist.ma Similar reactions with triphenyltin(IV) precursors would be expected to yield polymeric tin carboxylate structures. These syntheses demonstrate the utility of the carboxylate group in forming stable bonds with metal centers.

| Example Synthesis of a Phenylthioacetic Acid Derivative | |

| Reactants | Phenylthioacetic acid, Di-n-butyltin(IV) oxide |

| Product | {[n-Bu₂SnO₂C-CH₂-S-C₆H₅]₂O}₂ (a dimeric distannoxane) |

| Significance | Demonstrates the formation of complex organometallic structures via the carboxylate group of a phenylthioacetic acid ligand. imist.ma |

This compound can act as a versatile ligand, exhibiting various coordination modes depending on the metal center, stoichiometry, and crystallization conditions. The behavior is largely dictated by the carboxylate group, with potential participation from the thioether sulfur.

Carboxylate Coordination: The carboxylate group can coordinate to metal centers in several ways:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, linking them together to form dimers or polymers. nih.gov

Thioether Sulfur Coordination: The thioether sulfur atom also possesses a lone pair of electrons and can act as a soft donor, particularly towards softer metal ions.

Studies on metal complexes of Phenylthioacetic acid (PTAH) reveal this versatility. For instance, in the thallium(I) complex, [Tl(PTA)(PTAH)]n, the ligand coordinates through both the carboxylate oxygens and the thioether sulfur. hkbu.edu.hk The thallium atom is coordinated to oxygen atoms from both bidentate and bridging carboxylate groups, as well as to the sulfur atom, resulting in a distorted MO₅S octahedron. hkbu.edu.hk In contrast, complexes with harder cations like caesium, such as [Cs(PTA)(PTAH)]n, show coordination primarily through the carboxylate oxygens, forming polymeric structures with acetate (B1210297) bridges linking the metal centers. hkbu.edu.hk

This evidence suggests that this compound can function as either a simple carboxylate ligand or as a more complex chelating ligand involving the thioether sulfur, depending on the specific metal ion involved. hkbu.edu.hkresearchgate.net

| Observed Coordination Modes in Phenylthioacetate Complexes | |

| Metal Center | Coordination Behavior |

| Thallium(I) | The ligand coordinates through both the carboxylate oxygens (in bidentate and bridging modes) and the thioether sulfur. The coordination environment around the Tl atom is a distorted MO₅S octahedron. hkbu.edu.hk |

| Caesium | Coordination occurs primarily through the carboxylate oxygens, which act as bridging ligands to form a polymeric structure. The thioether sulfur does not participate in coordination. hkbu.edu.hk |

| Tin(IV) | In organotin complexes, the carboxylate group typically adopts a bridging coordination mode, linking tin centers to form dimeric or polymeric structures. imist.ma |

Structure Activity Relationship Sar Studies of 3 Methoxy Phenylthioacetic Acid Derivatives

Impact of Methoxy (B1213986) Group on Biological Potency and Selectivity

The methoxy group (-OCH₃) at the meta-position of the phenyl ring is a key feature of the 3-Methoxy-phenylthioacetic acid scaffold. Its electronic and steric properties can significantly influence the molecule's interaction with biological targets, thereby affecting potency and selectivity.

The methoxy group is an electron-donating group through resonance and a weak electron-withdrawing group through induction. This dual electronic nature can modulate the acidity of the carboxylic acid and the electron density of the aromatic ring, which are often critical for binding to target proteins. Studies on analogous compounds have demonstrated the profound impact of methoxy group positioning. For instance, in research on colchicine (B1669291) and its analogs binding to tubulin, the selective removal of methoxy groups from its 'A' ring was shown to weaken binding affinity. Specifically, the removal of the methoxy group at a key position resulted in a significant reduction in binding energy, suggesting it serves as a crucial attachment point for immobilizing the drug on the protein. csic.es This highlights that the 3-methoxy group in the phenylthioacetic acid scaffold likely plays a role as a key anchoring point within a receptor's binding site. csic.es

Furthermore, the position of the methoxy group is critical. Studies on other classes of biologically active molecules, such as amphetamine derivatives, indicate that substituents at the para-position often lead to a significant increase in activity, emphasizing the importance of the substituent being an electron donor. nih.gov While the target molecule has a meta-methoxy group, this principle underscores the sensitivity of biological targets to the electronic landscape of the ligand, which is dictated by substituent placement. The meta-position of the methoxy group in this compound would direct steric bulk and electronic interactions to specific regions of a binding pocket, which can be exploited to achieve selectivity for a particular target enzyme or receptor over others.

Structural Modifications and Pharmacophore Elucidation

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For the this compound scaffold, a pharmacophore model would typically be derived from a set of active and inactive analogs, allowing researchers to understand the key interactions with a biological target. nih.govmdpi.com

A hypothetical pharmacophore model for a series of this compound derivatives might include the following features:

A Hydrogen Bond Acceptor/Donor: The carboxylic acid moiety is a prominent feature, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This feature is often essential for anchoring the ligand to polar amino acid residues in the active site of a target protein.

A Hydrophobic/Aromatic Feature: The methoxy-substituted phenyl ring provides a large, hydrophobic surface that can engage in van der Waals or pi-stacking interactions with nonpolar regions of the binding site.

A Flexible Linker: The thioacetic acid side chain provides conformational flexibility, allowing the carboxylic acid and the phenyl ring to adopt an optimal orientation for binding. The sulfur atom itself can also participate in specific interactions.

Structural modifications would involve systematically altering each part of the molecule to probe these pharmacophoric features. For example, the carboxylic acid could be replaced with other acidic groups (like a tetrazole) or converted to esters or amides to assess the importance of the acidic proton and hydrogen bonding capabilities. The phenyl ring could be substituted with other groups at different positions to map the steric and electronic requirements of the binding pocket. The sulfur atom in the linker could be replaced with an oxygen (phenoxyacetic acid) or a methylene (B1212753) group to evaluate the role of the thioether linkage.

Correlation Between Chemical Structure and Observed Biological Effects

A central aspect of SAR studies is to establish a clear correlation between specific structural features and the resulting biological activity. For derivatives of this compound, this involves synthesizing a "logical series" of compounds where one specific feature is varied at a time and then assessing their biological effects. nih.gov

Studies on related phenoxyacetic acid derivatives have shown that the number and position of substituents on the aromatic ring significantly affect their biological activity. mdpi.com For example, the position of a halogen substituent can drastically alter the molecule's polarity and its ability to interact with a target. mdpi.com Applying this principle to the this compound core, one could hypothesize how different substituents on the phenyl ring might modulate a specific biological activity, such as enzyme inhibition.

The following table illustrates a hypothetical SAR for a series of derivatives based on a generic enzyme inhibition assay.

| Compound | Modification on Phenyl Ring (R) | Inhibition (IC₅₀, µM) | Rationale for Activity Change |

|---|---|---|---|

| 1 (Parent) | 3-OCH₃ | 10.5 | Baseline activity of the core scaffold. |

| 2 | 3-OCH₃, 4-Cl | 5.2 | Electron-withdrawing chloro group at the para position may enhance binding through specific interactions. |

| 3 | 3-OCH₃, 4-F | 7.8 | Less bulky fluoro group has a weaker electronic effect than chloro, leading to a smaller increase in potency. |

| 4 | 3-OCH₃, 4-CH₃ | 15.1 | Electron-donating methyl group at the para position may be sterically or electronically unfavorable for binding. |

| 5 | 3-Cl | 25.8 | Replacement of the methoxy group with a chloro group alters the key electronic and steric properties, reducing potency. |

| 6 | 2-OCH₃ | 30.2 | Moving the methoxy group to the ortho position likely disrupts the optimal binding conformation. |

This data is illustrative and intended to demonstrate SAR principles.

This systematic approach allows researchers to build a comprehensive understanding of how modifications to the chemical structure translate into observable changes in biological effects, guiding the design of more potent and selective compounds. mdpi.comresearchgate.net

Substituent Effects on Reactivity and Bioavailability

Substituents can alter the electronic charge distribution within the molecule. For instance, strongly electron-withdrawing groups on the phenyl ring can increase the acidity of the carboxylic acid proton. This change in pKa can affect the molecule's ionization state at physiological pH, influencing its solubility and ability to cross biological membranes. Studies on chloroderivatives of phenoxyacetic acid have shown that the position of substituents impacts the molecule's polarity, with different isomers exhibiting different dipole moments. mdpi.com A higher dipole moment generally correlates with increased polarity, which can decrease permeability across lipid-rich cell membranes but increase aqueous solubility. mdpi.com

Metabolic stability is another critical factor for bioavailability. The methoxy group and the phenyl ring are potential sites for metabolism by cytochrome P450 enzymes. Introducing metabolically robust groups, such as fluorine, or blocking potential sites of metabolism can enhance the compound's half-life in the body.

The following table provides a hypothetical analysis of how different substituents might affect key physicochemical properties relevant to reactivity and bioavailability.

| Substituent (R) on Phenyl Ring | Predicted LogP | Predicted pKa | Expected Impact on Bioavailability |

|---|---|---|---|

| H (Reference) | 2.1 | 4.2 | Baseline properties. |

| 4-Cl | 2.8 | 4.0 | Increased lipophilicity may improve membrane permeability, but could also increase metabolic clearance. |

| 4-F | 2.3 | 4.1 | Slightly increased lipophilicity; fluorine can block metabolic sites, potentially increasing metabolic stability. |

| 4-CF₃ | 3.0 | 3.8 | Significantly increased lipophilicity and acidity. May improve potency but could have poor solubility. |

| 4-OH | 1.6 | 4.3 | Decreased lipophilicity improves solubility but may reduce permeability. Prone to glucuronidation (metabolism). |

This data is illustrative and based on general principles of medicinal chemistry.

Biological Activities and Pharmacological Exploration of 3 Methoxy Phenylthioacetic Acid Analogues

Antimicrobial Activity Studies

Analogues of 3-methoxyphenylthioacetic acid have been investigated for their efficacy against a variety of microbial pathogens, including bacteria, fungi, viruses, and mycobacteria.

Antibacterial Efficacy

The search for new antibacterial agents is driven by the increasing challenge of antibiotic resistance. In this context, various analogues of aromatic acids have been synthesized and evaluated for their antibacterial potential.

One area of investigation has focused on polyoxygenated flavonoids. Certain flavanone (B1672756) and flavone (B191248) derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, specific flavanones have shown excellent growth inhibition of E. coli, while some flavones are active against Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. The substitution pattern on the aromatic rings, including the presence of methoxy (B1213986) groups, plays a crucial role in their antibacterial potency mdpi.com.

Another class of related compounds, biphenyl (B1667301) and dibenzofuran (B1670420) derivatives with multiple methoxy substitutions, have also been explored mdpi.com. The synthesis of these compounds is often achieved through Suzuki-Miyaura coupling reactions, followed by demethylation to yield polyhydroxy derivatives mdpi.com. These structural modifications are assessed to understand their impact on antibacterial activity.

Furthermore, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and tested against a panel of pathogenic bacteria nih.gov. Some of these compounds, particularly hydrazone derivatives, have shown potent inhibition of S. aureus and other strains, in some cases surpassing the efficacy of standard antibiotics like cefuroxime (B34974) nih.gov.

Thymol (B1683141), a naturally occurring phenolic compound, and its synthetic derivatives also represent a relevant class of analogues. Dihydropyrimidinone and dihydropyridine (B1217469) derivatives of thymol have exhibited significant antibacterial activity against Pseudomonas aeruginosa and MRSA frontiersin.org. Molecular docking studies suggest that these modifications can enhance the binding affinity to bacterial target proteins frontiersin.org.

Table 1: Antibacterial Activity of Selected Analogues

| Compound Class | Target Organism(s) | Key Findings |

| Polyoxygenated Flavonoids | E. coli, MRSA | Methoxy and hydroxy substitutions influence activity mdpi.com. |

| Biphenyl and Dibenzofuran Derivatives | Various pathogenic bacteria | Synthesis via Suzuki-Miyaura coupling allows for structural diversity mdpi.com. |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | S. aureus | Hydrazone derivatives showed potent activity nih.gov. |

| Thymol Derivatives | P. aeruginosa, MRSA | Dihydropyrimidinone and dihydropyridine derivatives are effective frontiersin.org. |

Antifungal Efficacy

The development of new antifungal agents is critical for treating infections, particularly in immunocompromised patients. Analogues of 3-methoxyphenylthioacetic acid have inspired the synthesis of compounds with notable antifungal properties.

Derivatives of benzofuran, a structural motif related to the phenyl group, have been synthesized and tested against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus nih.gov. Certain structural features, such as the strategic placement of bromine atoms, have been shown to drastically increase antifungal activity nih.gov.

Aminothioxanthones represent another class of compounds that have been screened for antifungal activity. A library of these derivatives was tested against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum mdpi.com. The results highlighted the potential of the aminothioxanthone scaffold as a promising new model for antifungal agents mdpi.com.

Meso-arylporphyrins, complex macrocyclic structures, have also been investigated. Newly synthesized meso-arylporphyrins have demonstrated in vitro antifungal activity against various Candida species and dermatophytes mdpi.com. Their mechanism of action is thought to be related to their photosensitizing properties mdpi.com.

Additionally, novel quinoxaline (B1680401) derivatives have been evaluated for their efficacy against Candida species. One such derivative, 3-hydrazinoquinoxaline-2-thiol, showed promising antifungal and anti-inflammatory activity, proving to be more effective than Amphotericin B against most clinical isolates of Candida albicans nih.gov.

Table 2: Antifungal Activity of Selected Analogues

| Compound Class | Target Organism(s) | Key Findings |

| Benzofuran Derivatives | C. neoformans, A. fumigatus | Bromination significantly enhanced antifungal activity nih.gov. |

| Aminothioxanthones | C. albicans, A. fumigatus, T. rubrum | Identified as a promising new scaffold for antifungal agents mdpi.com. |

| Meso-arylporphyrins | Candida spp., Dermatophytes | Exhibit antifungal activity, potentially through photosensitization mdpi.com. |

| Quinoxaline Derivatives | Candida spp. | 3-hydrazinoquinoxaline-2-thiol showed high efficacy nih.gov. |

Antiviral Properties

The ongoing threat of viral pandemics has accelerated the search for novel antiviral compounds. Analogues structurally related to 3-methoxyphenylthioacetic acid have been part of this exploratory research.

One study focused on phenoxy acetic acid-derived pyrazolines. Although a series of these compounds were synthesized, they did not exhibit specific antiviral activity, with their 50% antivirally effective concentration being less than five-fold lower than their minimum cytotoxic concentration nih.gov.

In contrast, a derivative of indol-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro nih.gov. At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus nih.gov.

Natural products also offer a rich source of antiviral compounds. Extracts from the leaves of Moringa oleifera, containing various phenolic compounds, have been shown to inhibit the infection of human coronavirus 229E and measles virus unipa.it. These extracts were particularly effective in the early stages of the viral life cycle unipa.it.

Antimycobacterial Potential

Tuberculosis remains a significant global health issue, necessitating the development of new antimycobacterial drugs. Several classes of compounds analogous to 3-methoxyphenylthioacetic acid have shown promise in this area.

Polycyclic amines have been evaluated for their activity against Mycobacterium tuberculosis. Certain derivatives demonstrated antimycobacterial activity with minimum inhibitory concentrations (MICs) ranging from 9.6 μM to 82.2 µM nih.gov. The presence of a tertiary amine and/or a free hydroxyl group within the polycyclic structure appears to be linked to their activity nih.gov.

Furan-based analogues have also been designed and synthesized as potential antitubercular agents. One compound, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, showed promising inhibitory properties and better antitubercular activity compared to earlier leads, suggesting potential for further development mdpi.com.

Furthermore, a series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been reported as potent inhibitors of mycobacterial ATP synthase mdpi.com. Comprehensive structure-activity relationship studies revealed that analogues with a 3-(4-fluoro)phenyl group, along with various substitutions at other positions, were particularly active mdpi.com.

Another study described the antimycobacterial activity of 3-phenyl-1H-indoles for the first time nih.gov. The lead compounds were active against multidrug-resistant strains and demonstrated bactericidal activity at concentrations close to their MIC nih.gov.

Table 3: Antimycobacterial Activity of Selected Analogues

| Compound Class | Target Organism(s) | Key Findings |

| Polycyclic Amines | M. tuberculosis | Activity linked to tertiary amine and hydroxyl groups nih.gov. |

| Furan-based Derivatives | M. tuberculosis | 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid showed improved activity mdpi.com. |

| Pyrazolo[1,5-a]pyrimidin-7-amines | M. tuberculosis | Potent inhibitors of mycobacterial ATP synthase mdpi.com. |

| 3-Phenyl-1H-indoles | M. tuberculosis | Active against multidrug-resistant strains with bactericidal effects nih.gov. |

Anticancer and Antitumor Properties

The development of novel anticancer agents is a primary focus of medicinal chemistry. Analogues of 3-methoxyphenylthioacetic acid have provided a basis for the synthesis of compounds with potential antitumor and cytotoxic activities.

Cytotoxicity in Cancer Cell Lines

A key strategy in anticancer drug discovery is the identification of compounds that are selectively toxic to cancer cells. Various analogues have been evaluated for their cytotoxic effects against a range of cancer cell lines.

Phenylacetamide derivatives have shown potent cytotoxic effects against several cancerous cell lines, including MDA-MB-468, PC12, and MCF-7 tbzmed.ac.ir. Certain derivatives were found to be highly effective in triggering apoptosis through the upregulation of key regulatory proteins tbzmed.ac.ir.

New acetoxycoumarin derivatives have also been synthesized and evaluated for their in vitro cytotoxic activity against human lung cancer (A549) and rat liver cancer (CRL 1548) cell lines nih.gov. One derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297), exhibited the highest cytotoxic activity among the tested compounds nih.gov.

In the pursuit of more effective cancer treatments, new 3-phenyl coumarin (B35378) derivatives have been designed and synthesized. Several of these compounds demonstrated significant cytotoxic effects on both MCF-7 (breast cancer) and MRC-5 (lung cancer) cell lines asianpubs.org.

Furthermore, 7,4'-O-modified genistein (B1671435) amino acid derivatives have been synthesized and their antiproliferative activity evaluated against MGC-803 (gastric cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) cell lines mendeley.com. One of the tyrosine-conjugated derivatives exhibited significant antiproliferative activity against the MGC-803 cell line mendeley.com.

Table 4: Cytotoxicity of Selected Analogues in Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | Key Findings |

| Phenylacetamide Derivatives | MDA-MB-468, PC12, MCF-7 | Highly effective in inducing apoptosis tbzmed.ac.ir. |

| Acetoxycoumarin Derivatives | A549, CRL 1548 | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate showed the highest activity nih.gov. |

| 3-Phenyl Coumarin Derivatives | MCF-7, MRC-5 | Several derivatives exhibited significant cytotoxic effects asianpubs.org. |

| 7,4'-O-modified Genistein Amino Acid Derivatives | MGC-803, HeLa, HCT-116 | A tyrosine conjugate showed potent antiproliferative activity mendeley.com. |

Mechanisms of Antineoplastic Action

Analogues of 3-Methoxy-phenylthioacetic acid have been investigated for their potential as anticancer agents, with research pointing towards several mechanisms of action. One related compound, methoxyacetic acid (MAA), has demonstrated the ability to suppress the growth of prostate cancer cells. This is achieved by inducing cell cycle arrest, primarily at the G1 phase, and promoting apoptosis (programmed cell death). The underlying mechanism for this action involves the inhibition of histone deacetylases (HDACs), which in turn leads to the upregulation of the p21 protein and downregulation of cyclin-dependent kinases 2 and 4 nih.gov.

Furthermore, studies on other structurally related compounds, such as chalcones with methoxy substituents, have shown that these modifications can positively impact their anticancer activity nih.gov. Similarly, 1,3,4-thiadiazole (B1197879) derivatives featuring a 3-methoxyphenyl (B12655295) group have been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. While these specific compounds displayed weak anticancer activity, in silico studies suggested a potential multitarget mode of action, with a likely mechanism involving the activity of caspase 8, an enzyme crucial for apoptosis mdpi.com.

These findings suggest that the antineoplastic potential of this compound analogues may be attributed to their ability to interfere with cell cycle progression, induce apoptosis through various pathways including caspase activation, and modulate the activity of key enzymes like HDACs.

Table 1: Investigated Anticancer Mechanisms of this compound Analogues and Related Compounds

| Compound/Analogue | Cancer Cell Line | Observed Effect | Mechanism of Action |

| Methoxyacetic acid (MAA) | Human prostate cancer cells (LNCaP, C4-2B, PC-3, DU-145) | Suppression of cell growth, induction of G1 arrest and apoptosis | Inhibition of histone deacetylases (HDACs), upregulation of p21, downregulation of CDK2 and CDK4 nih.gov |

| 1,3,4-Thiadiazole derivatives with 3-methoxyphenyl substituent | Breast cancer cells (MCF-7, MDA-MB-231) | Weak anticancer activity, decrease in DNA biosynthesis | Possible multitarget mode of action, potential involvement of caspase 8 mdpi.com |

| Chalcones with methoxy substituents | Various | Good anticancer activity | Modulation of ATP-binding cassette subfamily G, inhibition of tubulin polymerization nih.gov |

Enzyme Inhibition Studies

The interaction of this compound analogues with various enzymes is a key area of pharmacological research. These studies have revealed inhibitory effects on a range of enzymatic targets, highlighting the potential for therapeutic applications.

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drug development nih.govnih.gov. Inhibition of this cysteine protease prevents the processing of viral polyproteins, thereby halting the viral life cycle nih.govresearchgate.net. The active site of Mpro features a catalytic dyad of cysteine and histidine residues, and inhibitors are designed to bind to this site nih.gov. While specific studies on the interaction of this compound with SARS-CoV-2 Mpro are not available, the general principles of Mpro inhibition involve the design of molecules that can form covalent or non-covalent bonds with the active site residues researchgate.net. The structural features of this compound could potentially be incorporated into novel Mpro inhibitor scaffolds.

Analogues of this compound have demonstrated inhibitory activity against other important enzymes. For instance, quercetin-3-methoxy-4′-glucosyl-7-glucoside, a methoxy-containing flavonoid, has been shown to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Notably, the inhibition of COX-2 was more potent, suggesting a degree of selectivity nih.gov. COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.

In another study, various phenolic compounds were found to inhibit the peroxidase-catalyzed oxidation of indole-3-acetic acid, a plant hormone. This inhibition exhibited a threshold effect, where the reaction was only stopped when the inhibitor concentration exceeded a certain value yorku.ca. Additionally, competitive inhibition of the enzyme tyrosinase has been observed with compounds like benzoic acid and kojic acid nih.gov. These findings suggest that the methoxy-phenyl group present in this compound could contribute to the inhibition of various enzymatic pathways.

Table 2: Enzyme Inhibition by Analogues and Structurally Related Compounds

| Compound/Analogue | Enzyme Target | Type of Inhibition |

| Quercetin-3-methoxy-4′-glucosyl-7-glucoside | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | More potent inhibition of COX-2 nih.gov |

| Phenolic compounds | Peroxidase | Threshold-dependent inhibition of indole-3-acetic acid oxidation yorku.ca |

| Benzoic acid, Kojic acid | Tyrosinase | Competitive inhibition nih.gov |

Anti-Inflammatory and Immunomodulatory Effects

Several analogues of this compound have demonstrated significant anti-inflammatory and immunomodulatory properties. For example, methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones have shown marked anti-inflammatory activity in various animal models of acute inflammation, including edema induced by carrageenan, histamine, and prostaglandins. These compounds were also effective in subacute and chronic models of arthritis. Their mechanism of action may be related to the prevention of inflammation-induced increases in serum transaminases and leukocyte counts, as well as the inhibition of passive cutaneous anaphylaxis nih.gov.

A pyrrole (B145914) derivative of phenylpropanoic acid, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has also been evaluated for its anti-inflammatory and immunomodulatory effects. This compound significantly reduced paw edema in a carrageenan-induced inflammation model. In a model of systemic inflammation induced by lipopolysaccharide (LPS), it led to a significant decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unchanged nih.govmdpi.com. This suggests a selective modulation of cytokine profiles.

Furthermore, a novel synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been shown to inhibit pro-inflammatory responses by targeting the activation of STAT3, a key signaling protein in inflammation researchgate.net. The immunomodulatory potential is further highlighted by the compound (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid, which has demonstrated the ability to prevent autoimmune diabetes in animal models nih.gov.

Table 3: Anti-Inflammatory and Immunomodulatory Activities of Analogues and Related Compounds

| Compound/Analogue | Model | Key Findings |

| Methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones | Carrageenan-induced edema, formaldehyde (B43269) arthritis, adjuvant arthritis in rats | Marked anti-inflammatory activity in acute, subacute, and chronic models nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema, LPS-induced systemic inflammation in rats | Significant reduction in paw edema, decreased serum TNF-α, and increased TGF-β1 nih.govmdpi.com |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol | In vitro and in vivo models of rheumatoid arthritis | Potent anti-arthritic activity via inhibition of STAT3 activation researchgate.net |

| (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid | Non-obese diabetic (NOD) mice | Prevention of spontaneous and accelerated autoimmune diabetes nih.gov |

Receptor Agonist/Antagonist Activity (e.g., Free Fatty Acid Receptor 1, PPARdelta)

The interaction of this compound analogues with specific cellular receptors is an important aspect of their pharmacological profile. Research has focused on their activity at receptors such as the Free Fatty Acid Receptor 1 (FFAR1) and Peroxisome Proliferator-Activated Receptors (PPARs).

The Free Fatty Acid Receptor 1, also known as GPR40, is a G-protein coupled receptor that is essential for fatty-acid-stimulated insulin (B600854) secretion nih.gov. As such, FFAR1 agonists are being investigated as potential treatments for type 2 diabetes. Phenylpropanoic acid derivatives have been a focus of this research. For instance, bornyl-containing benzyloxyphenylpropanoic acid derivatives have been identified as full FFAR1 agonists, demonstrating hypoglycemic effects in animal models of type 2 diabetes mdpi.com. An innovative "three-in-one" pharmacophore strategy has led to the development of a new class of FFAR1 agonists based on a chiral 2-(phenylsulfinyl) acetic acid structure, which is derived from the classical phenylpropionic acid scaffold nih.gov.

While specific data on the PPARdelta activity of this compound is limited, related structures have been explored as PPAR agonists. For example, a series of carbazole (B46965) or phenoxazine (B87303) containing alkoxyindole-3-acetic acid analogues have been prepared and investigated as PPARγ/δ agonists nih.gov.

Other Reported Biological Activities

In addition to the activities detailed above, analogues of this compound have been reported to possess other biological properties. Methoxy- and nitro-derivatives of acridinyl-9-thioacetic acids have been shown to have hepatoprotective and antioxidant properties. In experiments on rats, these compounds were found to decrease the destruction of liver tissue cells and reduce lipid peroxidation in the liver caused by carbon tetrachloride researchgate.net.

Furthermore, the anti-inflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones were accompanied by a reduction in ADP-induced platelet aggregation, indicating a potential antiplatelet activity nih.gov.

No Publicly Available Research Found on the Specified Biological Activities of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the bronchodilator or antioxidant activities of the chemical compound this compound or its direct analogues were identified. As a result, it is not possible to generate an article with detailed research findings and data tables on this specific subject.

Therefore, the requested article, which was to be strictly focused on the "," specifically addressing "Bronchodilator Activity" and "Antioxidant Potential," cannot be provided at this time due to the absence of dedicated research on this compound in the specified areas.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity.

DFT calculations can elucidate the distribution of electron density and identify reactive sites within a molecule. Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability nih.gov.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying positive (nucleophilic attack) and negative (electrophilic attack) regions researchgate.net. This is critical for understanding non-covalent interactions with biological receptors.

While no specific DFT studies focused exclusively on 3-Methoxy-phenylthioacetic acid were identified, research on structurally related compounds like S-phenyl thioacetate (B1230152) has been performed. Such studies use DFT to identify stable conformers and assign vibrational frequencies observed in infrared and Raman spectra nih.gov. Similar methodologies could be applied to this compound to understand how the methoxy (B1213986) group influences its electronic structure and reactivity profile.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or DNA, at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site nih.gov. This simulation helps to elucidate the binding mode and identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-stacking and cation-pi interactions

A study on 3-Methoxyphenylacetic acid, a structurally similar compound, investigated its docking with several biological targets researchgate.net. The analysis revealed specific interactions with the residues in the binding sites of DNA, Pim-1 kinase, and Urease. For instance, with DNA, the compound formed multiple hydrogen acceptor and pi-H interactions with residues like DG 10, DC 9, and DT 19 researchgate.net.

Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability of the ligand-receptor complex over time. MD simulations model the atomic movements, providing insights into the conformational changes and the dynamic behavior of the complex in a simulated physiological environment researchgate.netjppres.comnih.gov.

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. These predictions are crucial for ranking potential drug candidates and prioritizing them for further investigation dovepress.com.

In the docking study of 3-Methoxyphenylacetic acid, the binding affinities were calculated for its interactions with DNA, Pim kinase, and Urease, demonstrating its potential as an inhibitor for these targets researchgate.net.

| Biological Target | Predicted Binding Affinity (Docking Score in kcal/mol) | Key Interacting Residues |

|---|---|---|

| DNA | -7.029 | DT 19, DC 9, DG 10 |

| Pim-1 Kinase | -6.2316 | TYR544, ALA284 |

| Urease Enzyme | -5.613 | ASP494, HIS492 |

This table presents data from a molecular docking study on 3-Methoxyphenylacetic acid, a compound structurally related to this compound researchgate.net.

Despite a comprehensive search for scientific literature, no specific computational or theoretical chemistry studies detailing the mechanistic insights for the compound "this compound" were found. The search for information on this particular molecule, as well as broader searches for its derivatives and related sulfur-containing carboxylic acids, did not yield the detailed research findings or data necessary to fulfill the user's request for an article section on its computational and theoretical chemistry applications.

The performed searches on "this compound computational chemistry mechanistic insights," "computational studies of phenylthioacetic acid derivatives," "mechanistic studies of reactions involving phenylthioacetic acids," and "theoretical analysis of sulfur-containing carboxylic acids" did not provide any papers or datasets that would allow for the creation of the requested content, including data tables and detailed mechanistic discussions derived from computational approaches.

Therefore, it is not possible to generate the article focusing on the "" and "Mechanistic Insights from Computational Approaches" for this compound based on the available information.

Advanced Analytical Methodologies in Research on 3 Methoxy Phenylthioacetic Acid

Spectroscopic Characterization Techniques for Derivatives and Intermediates (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy): IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The analysis of 3-Methoxy-phenylthioacetic acid would reveal specific absorption bands corresponding to its key structural features. While a specific spectrum for this exact compound is not widely published, the expected characteristic peaks can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the acetic acid side chain. Similarly, ¹³C NMR provides data on each carbon atom in the molecule. A ¹³C NMR spectrum for 2-((3-methoxyphenyl)sulfanyl)acetic acid is indexed in the John Wiley & Sons, Inc. spectral database, confirming its use in the characterization of this compound. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (molecular formula C₉H₁₀O₃S), the molecular ion peak would correspond to its molecular weight of 198.24 g/mol . nih.gov The fragmentation pattern would likely involve cleavage of the thioacetic acid side chain. The National Institute of Standards and Technology (NIST) main library contains GC-MS data for this compound, indicating its successful characterization by this method. nih.gov

Table 1: Predicted Spectroscopic Data for this compound This table is based on theoretical values and typical ranges for the specified functional groups.

| Technique | Feature | Expected Signal/Value |

|---|---|---|

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | |

| C-O stretch (Aryl Ether) | 1200-1275 cm⁻¹ | |

| C-S stretch | 600-800 cm⁻¹ | |

| ¹H NMR | -COOH | δ 10-12 ppm (singlet, broad) |

| Aromatic protons | δ 6.8-7.3 ppm (multiplets) | |

| -OCH₃ | δ ~3.8 ppm (singlet) | |

| -S-CH₂- | δ ~3.7 ppm (singlet) | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 198 |

| Major Fragments | m/z 153 [M-COOH]⁺, m/z 139 [M-SCH₂COOH]⁺ |

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

Table 2: Illustrative HPLC Method Parameters Based on a general method for (Phenylthio)acetic acid and may require optimization for the 3-methoxy derivative. sielc.com

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, carboxylic acids like this compound typically require derivatization to increase their volatility and thermal stability. This process converts the polar carboxylic acid group into a less polar ester, such as a methyl or silyl (B83357) ester. Following derivatization, the compound can be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer, which provides both quantification and structural confirmation. The presence of a GC-MS record in the NIST database confirms the viability of this technique for the analysis of this compound. nih.gov

Application as Internal Standards in Bioanalytical Assays